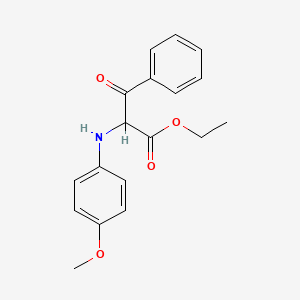
Sorbamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sorbamide can be synthesized through the reaction of sorbic acid with ammonia or amines under controlled conditions. The reaction typically involves the formation of an amide bond between the carboxyl group of sorbic acid and the amino group of ammonia or an amine .
Industrial Production Methods
In industrial settings, this compound is produced using a similar approach but on a larger scale. The process involves the continuous feeding of sorbic acid and ammonia into a reactor, where the reaction takes place under optimized temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Sorbamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amides.
Substitution: This compound can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Sorbamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: This compound is used in coatings and polymer formulations to improve their properties
Mechanism of Action
The mechanism of action of sorbamide involves its interaction with specific molecular targets. For instance, in biological systems, this compound derivatives can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Sorbate Esters: These compounds are similar in structure and are used in similar applications, such as coatings and polymer formulations.
Morpholine-Based Analogs: These analogs incorporate a morpholine moiety and are studied for their biological activities.
Uniqueness of Sorbamide
This compound is unique due to its conjugated diene structure, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
821-00-1 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienamide |
InChI |
InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H2,7,8)/b3-2+,5-4+ |
InChI Key |
JPXCVMIARYLSGU-MQQKCMAXSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)N |
Canonical SMILES |
CC=CC=CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


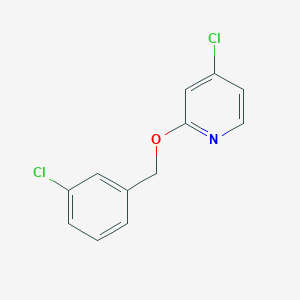
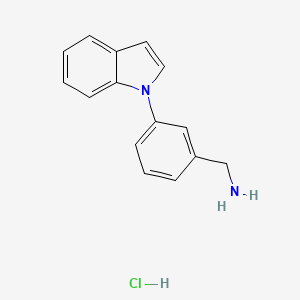

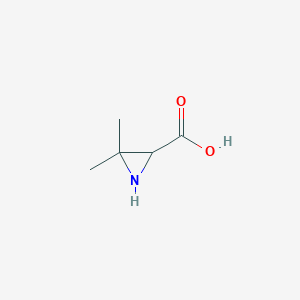
![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)
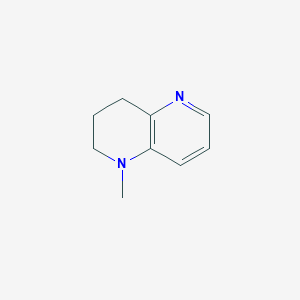
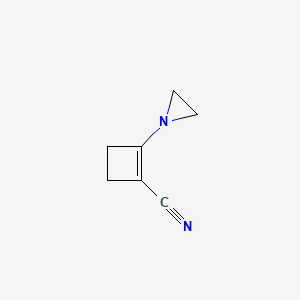


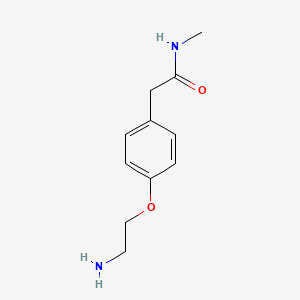
![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)

